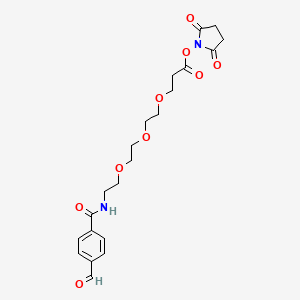
6-Chloro-2-iodo-9H-purine hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-iodo-9H-purine hydrate is a chemical compound with the molecular formula C5H4ClIN4O. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. The compound is characterized by the presence of chlorine and iodine atoms attached to the purine ring, along with a hydrate form, which means it includes water molecules in its crystalline structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-iodo-9H-purine hydrate can be achieved through a regiospecific lithiation/quenching sequence. One efficient method involves starting from hypoxanthine, a naturally occurring purine derivative. The process includes the use of Harpoon’s base and tributyltin chloride to achieve the desired substitution on the purine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-iodo-9H-purine hydrate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include:
Lithium diisopropylamide (LDA): For lithiation reactions.
Tributyltin chloride: For quenching reactions.
Palladium catalysts: For coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 6-Chloro-2-iodo-9H-purine with different functional groups attached to the purine ring .
Aplicaciones Científicas De Investigación
6-Chloro-2-iodo-9H-purine hydrate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules, such as nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-iodo-9H-purine hydrate involves its interaction with molecular targets, such as enzymes and nucleic acids. The chlorine and iodine atoms can participate in various chemical interactions, influencing the compound’s biological activity. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-Chloro-2-iodo-9H-purine hydrate include:
6-Chloro-9H-purine: Lacks the iodine atom.
2-Iodo-9H-purine: Lacks the chlorine atom.
6-Bromo-2-iodo-9H-purine: Contains a bromine atom instead of chlorine
Uniqueness
The uniqueness of this compound lies in its specific combination of chlorine and iodine atoms, which can confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C5H4ClIN4O |
|---|---|
Peso molecular |
298.47 g/mol |
Nombre IUPAC |
6-chloro-2-iodo-7H-purine;hydrate |
InChI |
InChI=1S/C5H2ClIN4.H2O/c6-3-2-4(9-1-8-2)11-5(7)10-3;/h1H,(H,8,9,10,11);1H2 |
Clave InChI |
TZLIJBBJWBZYOR-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1)C(=NC(=N2)I)Cl.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


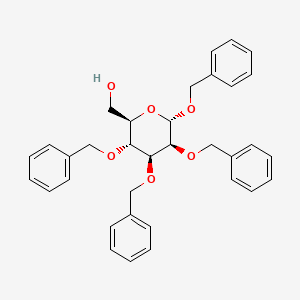
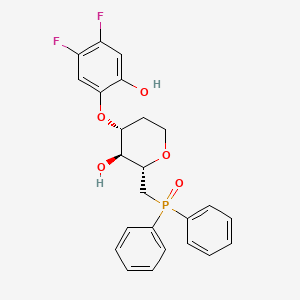
![4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B15062671.png)
![3-{[tert-Butyl(dimethyl)silyl]oxy}-4,5-dimethoxybenzaldehyde](/img/structure/B15062678.png)
![[7-Hydroxy-6-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B15062686.png)
![9-(2,3-Dichlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B15062696.png)
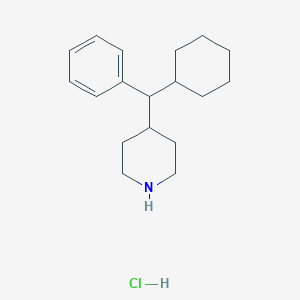
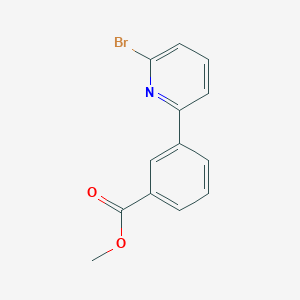
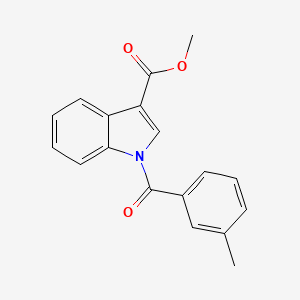
![3-((Allyloxy)methyl)-2,6,7-trichloroimidazo[1,2-a]pyridine](/img/structure/B15062730.png)
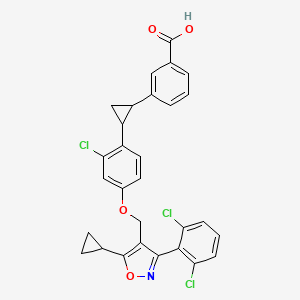
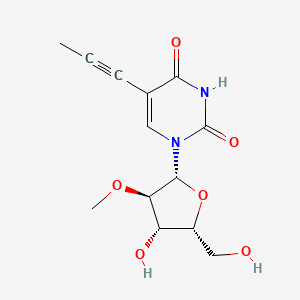
![2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid](/img/structure/B15062757.png)
